4-Bromo-1,1-difluorocycloheptane 4-Bromo-1,1-difluorocycloheptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066363
InChI: InChI=1S/C7H11BrF2/c8-6-2-1-4-7(9,10)5-3-6/h6H,1-5H2
SMILES:
Molecular Formula: C7H11BrF2
Molecular Weight: 213.06 g/mol

4-Bromo-1,1-difluorocycloheptane

CAS No.:

Cat. No.: VC18066363

Molecular Formula: C7H11BrF2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,1-difluorocycloheptane -

Specification

Molecular Formula C7H11BrF2
Molecular Weight 213.06 g/mol
IUPAC Name 4-bromo-1,1-difluorocycloheptane
Standard InChI InChI=1S/C7H11BrF2/c8-6-2-1-4-7(9,10)5-3-6/h6H,1-5H2
Standard InChI Key HFKPTBWIVALQKN-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC(C1)(F)F)Br

Introduction

4-Bromo-1,1-difluorocycloheptane is a halogenated organic compound characterized by a seven-membered cycloalkane ring with two fluorine atoms and one bromine atom attached. Its molecular formula is associated with a unique structure that imparts distinct chemical properties, making it a subject of interest in organic chemistry and medicinal research. The compound is classified under the CAS number 2694744-59-5, facilitating its identification in scientific literature and databases.

Synthesis Methods

The synthesis of 4-bromo-1,1-difluorocycloheptane typically involves the bromination of 1,1-difluorocycloheptane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally conducted under reflux conditions to ensure complete bromination.

Synthesis Steps:

  • Starting Material: 1,1-Difluorocycloheptane

  • Reagents: Bromine or N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

  • Conditions: Reflux conditions

Chemical Reactions and Mechanisms

4-Bromo-1,1-difluorocycloheptane can undergo various chemical reactions, primarily involving the bromine and fluorine substituents. The bromine atom participates in electrophilic substitution reactions, while the fluorine atoms enhance the compound's reactivity and stability. The specific pathways depend on the application context, such as pharmaceutical or agricultural uses.

Reaction Types:

  • Electrophilic Substitution: Involving the bromine atom

  • Nucleophilic Substitution: Possible due to the presence of fluorine atoms

Applications and Research Findings

4-Bromo-1,1-difluorocycloheptane has potential applications in various scientific fields, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a candidate for drug discovery and development, particularly for antifungal and antimicrobial properties.

Potential Applications:

FieldApplication
PharmaceuticalsDrug discovery for antimicrobial and antifungal agents
AgrochemicalsPotential use as pesticides or fungicides

Comparison with Similar Compounds

4-Bromo-1,1-difluorocycloheptane is distinct from other halogenated cycloalkanes due to its seven-membered ring structure. Similar compounds include 4-bromo-1,1-difluorocyclohexane and 4-bromo-1,1-difluorocyclopentane, which have different steric properties and reactivity patterns.

Comparison Table:

CompoundMolecular FormulaKey Features
4-Bromo-1,1-difluorocycloheptaneC7H8BrF2Seven-membered ring
4-Bromo-1,1-difluorocyclohexaneC6H6BrF2Six-membered ring
4-Bromo-1,1-difluorocyclopentaneC5H5BrF2Five-membered ring

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